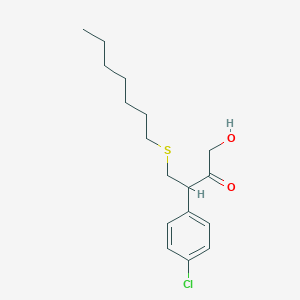![molecular formula C24H26O2 B14198086 (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol CAS No. 922165-54-6](/img/structure/B14198086.png)
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is a chemical compound with the molecular formula C24H26O2. This compound is known for its unique structure, which includes a benzyloxy group attached to a naphthalene ring, further connected to a cyclopentylmethanol moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the alkylation of 1-(benzyloxy)naphthalene with cyclopentylmethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The methanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)ketone.
Reduction: Formation of (1-{[1-(Benzyl)naphthalen-2-yl]methyl}cyclopentyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclobutyl)methanol
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopropyl)methanol
Uniqueness
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is unique due to its specific cyclopentylmethanol moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research.
Propriétés
Numéro CAS |
922165-54-6 |
|---|---|
Formule moléculaire |
C24H26O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclopentyl]methanol |
InChI |
InChI=1S/C24H26O2/c25-18-24(14-6-7-15-24)16-21-13-12-20-10-4-5-11-22(20)23(21)26-17-19-8-2-1-3-9-19/h1-5,8-13,25H,6-7,14-18H2 |
Clé InChI |
JPPUYYFOQWYPAB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
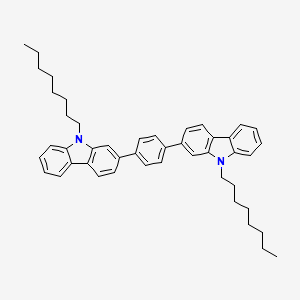
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
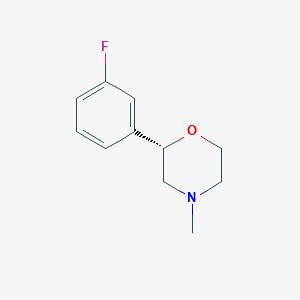


![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)
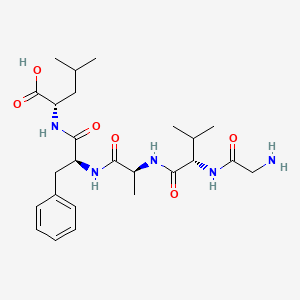
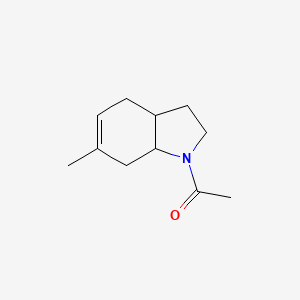
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
